2-Hydroxyethylhydrazine

Propellant Energetic materials Toxicity reduction

2-Hydroxyethylhydrazine (HEH; 2-hydrazinoethanol) is a bifunctional building block delivering orthogonal reactivity – the hydrazine moiety condenses with carbonyls to form hydrazones/pyrazoles, while the terminal -OH handle enables subsequent esterification, etherification, or phosphorylation unavailable from simple hydrazines (N₂H₄, MMH, UDMH). This dual functionality is critical for synthesizing low-toxicity HEHN propellant salts with reduced vapor pressure for satellite propulsion, accelerating interfacial polymerization in polyester-amide NF membranes (achieving >96% Na₂SO₄ rejection), and installing hydroxyethyl anchors on pyrazolone drug candidates for pharmacokinetic optimization. Procure HEH to access reactivity that generic hydrazines cannot replicate.

Molecular Formula C2H8N2O
Molecular Weight 76.1 g/mol
CAS No. 109-84-2
Cat. No. B031387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethylhydrazine
CAS109-84-2
Synonyms(2-Hydroxyethyl)hydrazine;  (β-Hydroxyethyl)hydrazine;  1-(2-Hydroxyethyl)hydrazine;  2-Hydrazineethanol;  2-Hydrazinoethanol;  2-Hydrazinoethyl Alcohol;  2-Hydrazinylethanol;  BOH;  Ethanolhydrazine;  HEH;  Hydrazineethanol;  Hydroxyethylhydrazine;  N-(2-Hydrox
Molecular FormulaC2H8N2O
Molecular Weight76.1 g/mol
Structural Identifiers
SMILESC(CO)NN
InChIInChI=1S/C2H8N2O/c3-4-1-2-5/h4-5H,1-3H2
InChIKeyGBHCABUWWQUMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13.14 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyethylhydrazine (CAS 109-84-2): Technical Baseline and Procurement-Relevant Characteristics


2-Hydroxyethylhydrazine (HEH; 2-hydrazinoethanol; C₂H₈N₂O; MW 76.10) is a bifunctional small molecule containing both a terminal hydrazine (-NHNH₂) nucleophile and a primary hydroxyl (-OH) group . This dual functionality enables orthogonal reactivity: the hydrazine moiety participates in condensation reactions with carbonyl compounds to form hydrazones, pyrazoles, and pyridazines , while the hydroxyl group permits subsequent functionalization or serves as a hydrogen-bonding and solubility-modifying handle. Commercial availability typically ranges from 90% to ≥95% purity (GC) as a colorless viscous liquid with density 1.123 g/mL (25°C) [1].

Why 2-Hydroxyethylhydrazine Cannot Be Replaced by Generic Hydrazines or Alkylhydrazines in Critical Applications


Simple hydrazine (N₂H₄), monomethylhydrazine (MMH), and unsymmetrical dimethylhydrazine (UDMH) share the reactive hydrazine group but lack the terminal hydroxyl functionality that enables hydrogen bonding, aqueous solubility enhancement, and secondary crosslinking or derivatization [1]. In energetic propellant applications, hydrazine exhibits unacceptably high vapor pressure (14.4 mmHg at 25°C) and acute inhalation toxicity, whereas HEH-derived salts demonstrate substantially reduced volatility and toxicity profiles while maintaining comparable specific impulse performance [2]. In heterocyclic synthesis, simple hydrazines produce N-unsubstituted pyrazoles, while HEH installs a hydroxyethyl handle essential for subsequent pharmaceutical derivatization or solubility optimization . These functional distinctions create irreplaceable advantages that generic substitution cannot replicate.

Quantitative Differentiation Evidence: 2-Hydroxyethylhydrazine vs. Structural and Functional Analogs


Reduced Vapor Toxicity in Propellant Applications: HEHN Salts vs. Hydrazine

Salts of 2-hydroxyethylhydrazine (HEH), specifically 2-hydroxyethylhydrazinium nitrate (HEHN), demonstrate significantly reduced vapor pressure and toxicity compared to the industry standard hydrazine (N₂H₄), while maintaining competitive energetic performance. Hydrazine exhibits a vapor pressure of 14.4 mmHg at 25°C with acute toxicity via inhalation, skin contact, and oral routes, necessitating expensive handling infrastructure [1]. In contrast, HEHN ionic liquid formulations exhibit substantially lower vapor pressure, reducing inhalation risk and simplifying storage and transport requirements [2]. This reduction in vapor toxicity does not come at the cost of performance degradation, as HEHN-based monopropellants achieve specific impulse (Isp) values only slightly lower than anhydrous HEHN salts, and remain competitive with hydrazine-based systems [3].

Propellant Energetic materials Toxicity reduction

Interfacial Polymerization Reactivity: HEH vs. N2Hyd for Nanofiltration Membrane Fabrication

In polyester-amide thin-film composite nanofiltration membrane fabrication, 2-hydroxyethylhydrazine (2Hyd) exhibits higher intrinsic reactivity with trimesoyl chloride (TMC) compared to the structural analog N-(2-hydroxyethyl)ethylenediamine (N2Hyd). This reactivity difference, quantified through HOMO-LUMO energy gap calculations (ΔE), directly influences the crosslinking architecture and resulting membrane properties. Specifically, 2Hyd demonstrates a smaller ΔE(HOMO-LUMO) than N2Hyd, indicating higher reactivity toward TMC [1]. Consequently, NF-2Hyd membranes undergo more rapid polyamide bond formation at the interface, which competitively limits polyester crosslink formation. This differential reaction kinetics produces membranes with distinct chlorine resistance profiles: NF-2Hyd exhibits weaker chlorine resistance compared to NF-N2Hyd membranes, as verified by stronger interaction energy with ClO⁻ and lower HOMO-LUMO energy values [2].

Membrane technology Polymer science Nanofiltration

Synergistic Interfacial Polymerization: HEH + Piperazine Enables Ultra-Low Monomer Concentration Membrane Formation

2-Hydroxyethylhydrazine (HEH, designated BOH) at a concentration of 0.05% (v/v) forms a dipole-dipole interaction-driven 'transition state' coupling unit with ultra-low concentration piperazine (PIP; 0.005% w/v) that accelerates the interfacial polymerization reaction rate with trimesoyl chloride (TMC) [1]. This synergistic effect enables formation of a complete polyester-amide active layer at monomer concentrations that would otherwise be insufficient to produce a functional membrane. The resulting membrane achieves a Na₂SO₄ rejection of 96.76% and a pure water flux of 12.77 L·m⁻²·h⁻¹·bar⁻¹ [2]. In the absence of HEH, PIP at 0.005% w/v alone is incapable of forming a complete active layer, demonstrating that HEH functions not merely as a reactive comonomer but as a reaction-rate modulator via intermolecular interactions.

Membrane fabrication Interfacial polymerization Low-concentration synthesis

Carcinogenicity Classification and Mutagenicity Profile: HEH vs. Hydrazine Class Benchmarking

2-Hydroxyethylhydrazine (HEH) has been experimentally established as carcinogenic and mutagenic in microbial assays, providing a critical safety benchmark for the hydrazine derivative class. In a systematic study of 26 hydrazine compounds using Salmonella typhimurium strains TA98, TA100, and TA1537 with and without S-9 metabolic activation, HEH demonstrated mutagenic activity in TA100 both with and without S-9 Mix [1]. This pattern is shared with other known carcinogenic hydrazines including phenylhydrazine HCl and p-tolylhydrazine HCl, whereas hydrazine hydrate and hydrazine sulfate exhibited mutagenicity to TA100 only in the presence of S-9 Mix [2]. HEH is accordingly classified under GHS as Acute Toxicity Category 3 (oral, dermal, inhalation), Carcinogenicity Category 2, Skin Irritation Category 2, and Eye Irritation Category 2 . This well-characterized hazard profile enables informed risk assessment and appropriate handling protocol implementation during procurement and use.

Toxicology Safety assessment Mutagenicity

Evidence-Backed Application Scenarios for 2-Hydroxyethylhydrazine (CAS 109-84-2)


Reduced-Hazard Energetic Propellant Development

HEH serves as the precursor for synthesizing 2-hydroxyethylhydrazinium nitrate (HEHN) salts, which function as reduced-toxicity, lower-vapor-pressure alternatives to hydrazine for satellite orbit control, attitude adjustment, and launch vehicle roll control. The substitution reduces required safety infrastructure investment while maintaining mission-viable specific impulse [1][2].

Nanofiltration Membrane Fabrication with Controlled Reaction Kinetics

HEH enables interfacial polymerization with trimesoyl chloride to produce polyester-amide thin-film composite NF membranes. Compared to N2Hyd analog, HEH exhibits higher reactivity (smaller HOMO-LUMO gap), facilitating faster polyamide bond formation—a property that must be intentionally leveraged or mitigated depending on target chlorine resistance requirements [3].

Ultra-Low Monomer Concentration Membrane Synthesis

HEH (0.05% v/v) forms dipole-dipole coupled 'transition state' intermediates with piperazine (0.005% w/v) that accelerate interfacial polymerization, enabling complete active layer formation at monomer concentrations previously considered insufficient. Resulting membranes achieve >96% Na₂SO₄ rejection with >12 L·m⁻²·h⁻¹·bar⁻¹ flux, reducing material consumption and secondary pollution [4].

Hydroxyethyl-Functionalized Heterocycle Synthesis for Drug Discovery

HEH undergoes cyclocondensation with β-diketones and β-ketoesters to yield 1-(2-hydroxyethyl)-substituted pyrazolones and pyrazoles . The hydroxyethyl handle provides a synthetic anchor for subsequent derivatization (esterification, etherification, phosphorylation) that simple hydrazines cannot offer, enabling pharmacokinetic optimization and solubility modulation of drug candidates .

Technical Documentation Hub

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